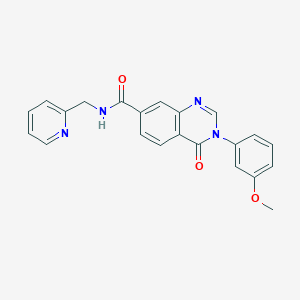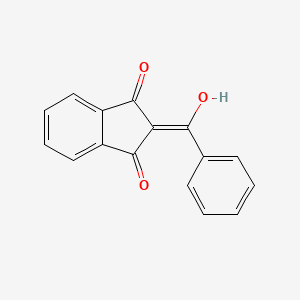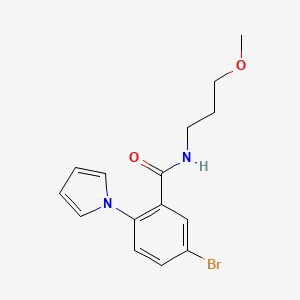![molecular formula C16H18ClN3OS B12169725 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(thiomorpholin-4-yl)ethanone](/img/structure/B12169725.png)
2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(thiomorpholin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(thiomorpholin-4-yl)ethanone is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group and a thiomorpholine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(thiomorpholin-4-yl)ethanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting a hydrazine derivative with a β-diketone under acidic or basic conditions.
Substitution with 4-Chlorophenyl Group: The pyrazole ring is then substituted with a 4-chlorophenyl group through a nucleophilic aromatic substitution reaction.
Introduction of the Thiomorpholine Ring: The thiomorpholine ring is introduced by reacting the substituted pyrazole with a thiomorpholine derivative under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(thiomorpholin-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(thiomorpholin-4-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(thiomorpholin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares the 4-chlorophenyl group but differs in the core structure.
5-(4-Chlorophenyl)-3-(coumarin-3-yl)-1H-pyrazole: Similar pyrazole ring but with different substituents.
Uniqueness
2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(thiomorpholin-4-yl)ethanone is unique due to the presence of both the pyrazole and thiomorpholine rings, which confer distinct chemical and biological properties. This combination of structural features makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C16H18ClN3OS |
|---|---|
Molecular Weight |
335.9 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-1-thiomorpholin-4-ylethanone |
InChI |
InChI=1S/C16H18ClN3OS/c1-11-14(10-15(21)20-6-8-22-9-7-20)16(19-18-11)12-2-4-13(17)5-3-12/h2-5H,6-10H2,1H3,(H,18,19) |
InChI Key |
LWEOMVOXFQWSRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)N3CCSCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide](/img/structure/B12169647.png)


![4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]benzamide](/img/structure/B12169661.png)

![N-[4-(benzyloxy)phenyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12169689.png)

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B12169695.png)

![7-(2-Hydroxy-phenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylic acid dimethyl ester](/img/structure/B12169701.png)
![1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B12169714.png)
![(3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone](/img/structure/B12169718.png)
![methyl 3-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate](/img/structure/B12169719.png)
![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12169720.png)
